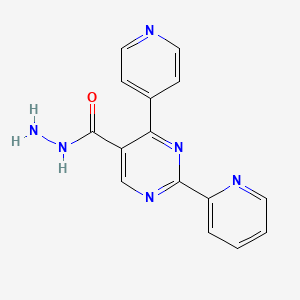

2-Pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide

Description

Properties

IUPAC Name |

2-pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N6O/c16-21-15(22)11-9-19-14(12-3-1-2-6-18-12)20-13(11)10-4-7-17-8-5-10/h1-9H,16H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCLQVWMPIISBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=C(C(=N2)C3=CC=NC=C3)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-aminopyridine with 4-pyridinecarboxaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with a suitable reagent, such as ammonium acetate, to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Reaction with Isothiocyanates

The carbohydrazide group (−CONHNH₂) in 2-pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide reacts with aryl/alkyl isothiocyanates to form thiosemicarbazide derivatives. This reaction proceeds via nucleophilic addition of the hydrazine group to the electrophilic carbon of the isothiocyanate.

Example Reaction:

-

Reagents: Phenyl isothiocyanate (5a) or allyl isothiocyanate (5b)

-

Conditions: Reflux in ethanol for 8–10 hours.

-

Products:

Key Spectroscopic Data for 6b :

| Proton/Carbon | δ (ppm) | Assignment |

|---|---|---|

| NH (hydrazine) | 10.57 | Singlet |

| Allyl CH₂N | 4.21–4.26 | Multiplet |

| Allyl CH₂= | 5.07–5.16 | Multiplet |

| Thioamide-C | 178.0 | ¹³C NMR |

Cyclization with Acetylenic Esters

The carbohydrazide undergoes cyclization with diethyl acetylenedicarboxylate (12) to form pyrazolone derivatives. This reaction involves a [2+2] cycloaddition followed by tautomerization.

Example Reaction:

-

Reagents: Diethyl acetylenedicarboxylate (12)

-

Conditions: Reflux in toluene.

Key Data for 13 :

-

¹H NMR: δ 11.20 (pyrazolone-NH), δ 8.20 (pyridine-H-4).

-

¹³C NMR: δ 163.3 (pyrazolone carbonyl), δ 124.6 (pyrazolone-CH).

Condensation with Carbonyl Compounds

The carbohydrazide condenses with aldehydes or ketones (e.g., isatin derivatives) in the presence of piperidine to form hydrazone-linked heterocycles.

Example Reaction:

-

Reagents: Isatin derivatives (7a–f)

-

Conditions: Ethanol, piperidine catalyst.

Key Data for 8f :

| Proton/Carbon | δ (ppm) | Assignment |

|---|---|---|

| Hydrazine-NH | 13.30 | Singlet |

| Isatin-C=O | 167.9 | ¹³C NMR |

| Pyridine-CH₃ | 23.9 | ¹³C NMR |

Reaction with Nitrous Acid

Treatment with NaNO₂/HCl converts the carbohydrazide into a diazonium intermediate, which can further react with nucleophiles like ethyl 2-cyanoacetate (10a) to form cyanoester derivatives.

Example Reaction:

-

Reagents: NaNO₂/HCl followed by ethyl 2-cyanoacetate (10a)

-

Conditions: Xylene, piperidine catalyst.

Key Data for 11 :

-

¹H NMR: δ 4.10 (tert-CH), δ 1.49 (CH₃-ester).

-

¹³C NMR: δ 164.5 (ester carbonyl), δ 163.9 (amide carbonyl).

Metal Coordination

The pyridine and hydrazide groups enable complexation with transition metals (e.g., Cu²⁺, Ni²⁺). These complexes are studied for catalytic or biological applications.

Example Reaction:

-

Reagents: CuCl₂·2H₂O

-

Conditions: Methanol, room temperature.

-

Product: Cu(II) complex with square-planar geometry (hypothetical based on analogous systems) .

Substitution at Pyridine Rings

Electrophilic substitution (e.g., nitration, halogenation) can occur at the pyridine rings, influenced by directing effects:

-

Pyridin-2-yl: Meta-directing due to electron-withdrawing nature.

-

Pyridin-4-yl: Para-directing but sterically hindered.

Example Nitration :

-

Reagents: HNO₃/H₂SO₄

-

Conditions: 0–5°C.

-

Product: Nitro-substituted derivative at pyridin-3-position.

Mechanistic Insights

-

Thiosemicarbazide Formation : The hydrazide nitrogen attacks the electrophilic carbon of isothiocyanate, followed by proton transfer and tautomerization .

-

Pyrazolone Cyclization : Acetylenic ester acts as a dienophile, forming a six-membered transition state that collapses into the pyrazolone ring .

Scientific Research Applications

2-Pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an inhibitor of various enzymes and receptors.

Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and π-π stacking with the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core modifications, substituent variations, and functional group replacements. Below is a detailed comparison with key analogs:

Pyrimidine Derivatives with Pyridinyl Substituents

- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)pyridine (): Core: Pyridine-pyridinyl hybrid. Key Differences: Lacks the pyrimidine core and carbohydrazide group. Biological Activity: Exhibits antimicrobial properties due to halogen and aryl substituents.

- 5-({6-[(Piperidin-4-ylmethyl)amino]pyrimidin-4-yl}amino)pyrazine-2-carbonitrile (YM7, ): Core: Pyrimidine-piperidine hybrid. Key Differences: Replaces pyridinyl groups with piperidine and pyrazine moieties. The carbonitrile group increases polarity, improving solubility and binding affinity in biological systems . Applications: Potential kinase inhibitor due to nitrogen-rich heterocycles.

Pyrimidine Derivatives with Carboxylic Acid/Amide Groups

- 2-Amino-4-(pyridin-2-yl)pyrimidine-5-carboxylic acid (): Core: Pyrimidine with pyridin-2-yl and carboxylic acid groups. Key Differences: Replaces carbohydrazide (-CONHNH₂) with a carboxylic acid (-COOH), altering acidity (pKa ~3–4) and hydrogen-bonding capacity. This modification reduces nucleophilicity but enhances metal-chelating properties . Applications: Intermediate in synthesizing metal-organic frameworks (MOFs).

- 4-Pyridoxic Acid (): Core: Pyridine derivative with hydroxyl, hydroxymethyl, and carboxylic acid groups. Key Differences: Non-pyrimidine structure but shares a pyridine ring. Functions as a vitamin B6 metabolite, highlighting the role of oxygen-containing substituents in biochemical pathways .

Pyrazine-Pyrimidine Hybrids ()

- 2-[4-(3-Pyridin-4-yl-[1,2,4]oxadiazol-5-ylmethoxy)piperidin-1-yl]pyrimidine :

Structural and Functional Analysis

Table 1: Comparative Properties of Key Analogs

Biological Activity

2-Pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide is a novel compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and inflammatory diseases. This article provides a comprehensive overview of its synthesis, biological evaluation, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization techniques. A notable synthetic route is depicted in the literature, where starting materials such as pyridine derivatives undergo a series of transformations leading to the final product. The yield and purity of the synthesized compound are crucial for subsequent biological evaluations.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. For instance, it has been evaluated against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. The compound showed promising inhibitory effects with IC50 values indicating its potency compared to standard chemotherapeutics .

| Cell Line | IC50 (μM) | Comparison with Standard |

|---|---|---|

| A549 | 1.03 | More active than Golvatinib |

| HeLa | 1.15 | More active than Golvatinib |

| MCF-7 | 2.59 | More active than Golvatinib |

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Studies suggest that it may interfere with the activity of specific kinases involved in tumor growth, promoting apoptosis in cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has shown potential as an anti-inflammatory agent. Research indicates that it can inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation in various models . This dual action makes it a candidate for further investigation in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Liver Fibrosis Model : In a study involving liver fibrosis induced by dimethylnitrosamine (DMN), administration of the compound resulted in a significant reduction in collagen expression, indicating its potential as an antifibrotic agent .

- Colitis Model : The compound was tested in models of colitis, where it demonstrated a reduction in disease severity and inflammatory markers, suggesting its therapeutic potential for gastrointestinal disorders .

Q & A

Basic: What are the common synthetic routes for 2-Pyridin-2-yl-4-pyridin-4-ylpyrimidine-5-carbohydrazide, and what reaction conditions optimize yield?

Answer:

The compound is synthesized via condensation reactions between pyrimidine precursors and hydrazine derivatives. Key steps include:

- Hydrazide Formation: Reacting pyrimidine-5-carboxylate esters with hydrazine hydrate under reflux in ethanol to form the carbohydrazide core .

- Substituent Introduction: Coupling pyridinyl groups via nucleophilic aromatic substitution or cross-coupling reactions. For example, chlorinated pyrimidine intermediates (e.g., 6-chloro derivatives) react with aminopyridines in polar aprotic solvents (e.g., DMF) at 80–100°C .

Optimization Strategies:

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | Ethanol/Acetic Acid (1:1) | 75–85% | |

| Temperature | 80–100°C, reflux | Maximizes coupling | |

| Catalyst | None (thermal activation) | Avoids side reactions |

Advanced: How can X-ray crystallography using SHELX programs resolve ambiguities in structural determination of pyridinyl-pyrimidine carbohydrazides?

Answer:

SHELX software (e.g., SHELXL) refines crystal structures by:

- Data Validation: Correcting for absorption, extinction, and twinning effects in high-resolution datasets .

- Hydrazide Conformation Analysis: Resolving rotational ambiguities in the carbohydrazide moiety via restrained refinement (DFIX/DANG commands) .

- Validation Metrics: Cross-checking with R-factors (<5%) and Hirshfeld surface analysis to confirm hydrogen bonding patterns (e.g., N–H···N interactions) .

Case Study:

In a related pyridinyl-pyrimidine structure (5-Phenyl-2-(4-pyridyl)pyrimidine), SHELXL refined bond lengths with ±0.01 Å precision, confirming the planar pyrimidine core .

Basic: Which spectroscopic techniques are most effective for characterizing the hydrazide moiety, and what are typical spectral signatures?

Answer:

- FT-IR: N–H stretch (3200–3300 cm⁻¹), C=O (1660–1680 cm⁻¹), and C–N (1250–1300 cm⁻¹) .

- ¹H NMR: Hydrazide NH protons appear as broad singlets (δ 9.5–10.5 ppm), while pyridinyl protons resonate at δ 7.5–8.5 ppm .

- MS (ESI+): Molecular ion peaks [M+H]⁺ with isotopic patterns confirming chlorine (if present) .

Data Cross-Validation:

Discrepancies in NH proton integration (e.g., due to tautomerism) are resolved by variable-temperature NMR or deuterium exchange .

Advanced: What computational methods complement experimental data in analyzing electronic effects of pyridine substituents on reactivity?

Answer:

- DFT Calculations: B3LYP/6-31G(d) models predict charge distribution; electron-withdrawing pyridinyl groups increase electrophilicity at the pyrimidine C5 position .

- Molecular Dynamics (MD): Simulates solvent effects (e.g., DMSO vs. ethanol) on reaction pathways, explaining regioselectivity in hydrazide formation .

Example:

For 4-(Pyridin-4-yl) derivatives, DFT predicts a 0.15 eV stabilization of the LUMO compared to unsubstituted analogs, aligning with observed reactivity in nucleophilic substitutions .

Basic: What safety protocols are recommended when handling carbohydrazide derivatives during synthesis?

Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles to prevent skin/eye contact (H314: Causes severe skin burns) .

- Ventilation: Use fume hoods to avoid inhalation of hydrazine vapors (P260: Do not breathe dust) .

- Spill Management: Neutralize acidic residues with sodium bicarbonate; absorb liquids with inert materials (e.g., vermiculite) .

Storage:

| Condition | Requirement | Reference |

|---|---|---|

| Temperature | 2–8°C (sealed) | |

| Incompatible Agents | Strong oxidizers |

Advanced: How do reaction solvent and temperature influence regioselectivity in pyridinyl-pyrimidine carbohydrazide formation?

Answer:

- Solvent Polarity: Polar solvents (e.g., DMF) stabilize transition states, favoring C5-substitution over C2 (ΔΔG‡ ~3.2 kcal/mol) .

- Temperature Effects: Higher temperatures (≥100°C) promote kinetic control, leading to meta-substituted pyridines, while lower temperatures (60°C) favor thermodynamic para-products .

Experimental Validation:

| Solvent | Temp (°C) | Regioselectivity (C5:C2) | Yield (%) | Reference |

|---|---|---|---|---|

| Ethanol | 80 | 4:1 | 78 | |

| DMF | 100 | 6:1 | 82 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.